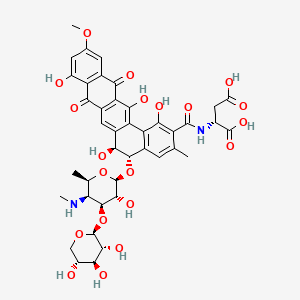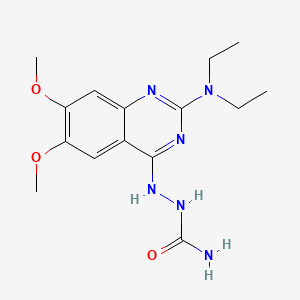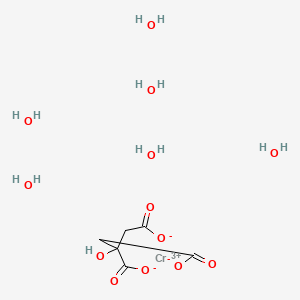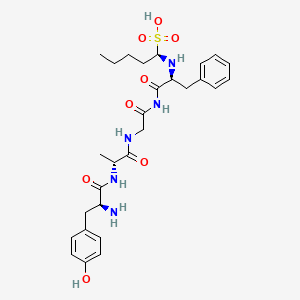
Enkephalin sulfonic acid, ala(2)-nle(5)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Enkephalin sulfonic acid, ala(2)-nle(5)-, is a synthetic analog of the naturally occurring enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotion in the central nervous system. Enkephalin sulfonic acid, ala(2)-nle(5)-, is designed to be more stable and potent than its natural counterparts, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of enkephalin sulfonic acid, ala(2)-nle(5)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of enkephalin sulfonic acid, ala(2)-nle(5)-, follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure consistency and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product to achieve the desired purity levels.
化学反応の分析
Types of Reactions
Enkephalin sulfonic acid, ala(2)-nle(5)-, can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the methionine residue.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Standard peptide synthesis reagents like HBTU, DIC, and TFA.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids.
科学的研究の応用
Enkephalin sulfonic acid, ala(2)-nle(5)-, has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotion through opioid receptors.
Medicine: Potential therapeutic applications in pain management and neuroprotection.
Industry: Utilized in the development of new peptide-based drugs and therapies.
作用機序
Enkephalin sulfonic acid, ala(2)-nle(5)-, exerts its effects by binding to opioid receptors, primarily the delta-opioid receptor. This binding activates intracellular signaling pathways, leading to the modulation of pain and emotional responses. The peptide’s stability and potency make it a valuable tool for studying these pathways in detail.
類似化合物との比較
Similar Compounds
Leu-enkephalin: A naturally occurring enkephalin with a similar structure but less stability.
Met-enkephalin: Another natural enkephalin with a different amino acid sequence.
D-Ala2, D-Leu5-enkephalin (DADLE): A synthetic analog with enhanced stability and potency.
Uniqueness
Enkephalin sulfonic acid, ala(2)-nle(5)-, is unique due to its enhanced stability and potency compared to natural enkephalins. This makes it particularly useful in research and potential therapeutic applications where stability is crucial.
特性
CAS番号 |
75829-10-6 |
|---|---|
分子式 |
C28H39N5O8S |
分子量 |
605.7 g/mol |
IUPAC名 |
(1R)-1-[[(2S)-1-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]pentane-1-sulfonic acid |
InChI |
InChI=1S/C28H39N5O8S/c1-3-4-10-25(42(39,40)41)32-23(16-19-8-6-5-7-9-19)28(38)33-24(35)17-30-26(36)18(2)31-27(37)22(29)15-20-11-13-21(34)14-12-20/h5-9,11-14,18,22-23,25,32,34H,3-4,10,15-17,29H2,1-2H3,(H,30,36)(H,31,37)(H,33,35,38)(H,39,40,41)/t18-,22+,23+,25-/m1/s1 |
InChIキー |
NSDRIJPETPCTKU-CSILHSIFSA-N |
異性体SMILES |
CCCC[C@H](N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
正規SMILES |
CCCCC(NC(CC1=CC=CC=C1)C(=O)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



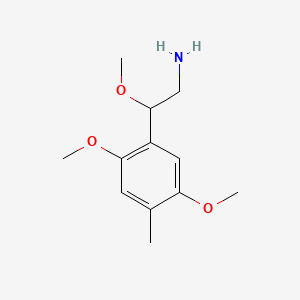
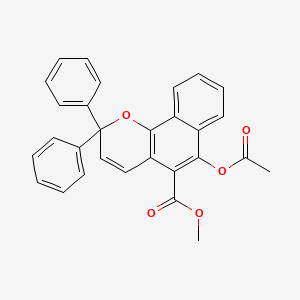
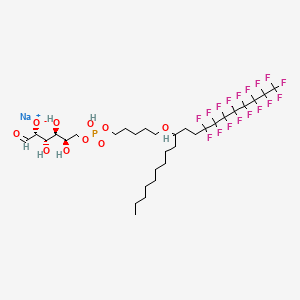
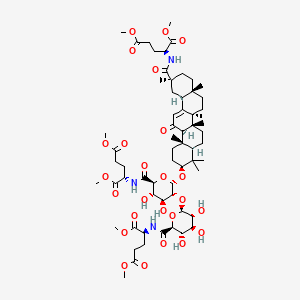

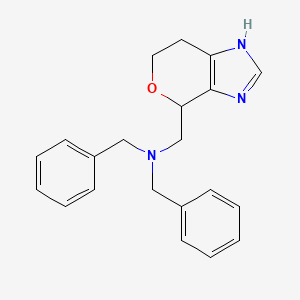

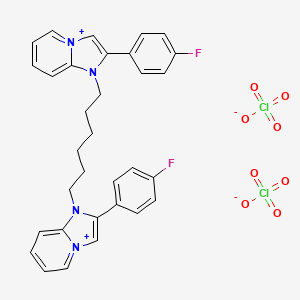

![8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12769069.png)
